molecular formula C7H12ClNO B2494078 2-Ethynyloxan-4-amine;hydrochloride CAS No. 2503209-13-8

2-Ethynyloxan-4-amine;hydrochloride

Cat. No.: B2494078
CAS No.: 2503209-13-8
M. Wt: 161.63
InChI Key: RVHRLJSQURIMHM-UHFFFAOYSA-N
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Description

2-Ethynyloxan-4-amine hydrochloride is a heterocyclic amine derivative characterized by an oxane (tetrahydropyran) ring substituted with an ethynyl group at the 2-position and an amine group at the 4-position, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry for its structural hybridity, combining a saturated oxygen-containing ring with an unsaturated alkyne moiety.

Properties

IUPAC Name

2-ethynyloxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-2-7-5-6(8)3-4-9-7;/h1,6-7H,3-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHRLJSQURIMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC(CCO1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyloxan-4-amine;hydrochloride typically involves the reaction of ethynyl derivatives with oxane intermediates under controlled conditions. One common method includes the nucleophilic substitution of haloalkanes with amines, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyloxan-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from these reactions include various substituted oxane derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

2-Ethynyloxan-4-amine;hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Ethynyloxan-4-amine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with active sites of enzymes, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-ethynyloxan-4-amine hydrochloride with analogs sharing structural or functional similarities, focusing on molecular features, reactivity, and biological implications.

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications Reference
2-Ethynyloxan-4-amine hydrochloride C₆H₁₀ClNO Oxane ring, ethynyl (C≡CH) at C2, amine at C4 Enhanced rigidity; potential CNS activity N/A
1-(Oxan-4-yl)propan-2-amine hydrochloride C₈H₁₆ClNO Oxane ring, amine at C2 of propane chain Altered nitrogen positioning; varied receptor interactions
(2-Methyloxan-4-yl)methanamine hydrochloride C₇H₁₄ClNO Oxane ring, methyl at C2, amine at C4 Increased hydrophobicity; improved metabolic stability
5-Methylhex-1-yn-3-amine hydrochloride C₇H₁₂ClN Linear alkyne chain, methyl branch at C5 Flexible backbone; enzyme inhibition potential
1-Ethynylcyclohexanamine hydrochloride C₈H₁₂ClN Cyclohexane ring, ethynyl at C1 Non-polar core; distinct solubility profile

Key Observations :

Ring System vs. Chain Structure :

  • Compounds with oxane or cyclohexane rings (e.g., 2-ethynyloxan-4-amine, 1-ethynylcyclohexanamine) exhibit restricted conformational flexibility compared to linear alkyne-amines (e.g., 5-methylhex-1-yn-3-amine) . This rigidity may enhance target selectivity in biological systems.
  • The oxygen atom in the oxane ring improves water solubility relative to purely hydrocarbon analogs like cyclohexane derivatives .

Substituent Effects: The ethynyl group in 2-ethynyloxan-4-amine facilitates conjugation and may participate in click chemistry reactions, a feature absent in methyl-substituted analogs like (2-methyloxan-4-yl)methanamine .

Biological Implications :

  • Ethynyl-containing compounds (e.g., 2-ethynyloxan-4-amine, 1-ethynylcyclohexanamine) show promise in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier (BBB) .
  • Oxane-ring derivatives demonstrate lower cytotoxicity compared to aromatic heterocycles (e.g., thiazole or pyridine-based amines), as seen in and .

Table 2: Pharmacokinetic and Reactivity Data

Property 2-Ethynyloxan-4-amine HCl 1-Ethynylcyclohexanamine HCl (2-Methyloxan-4-yl)methanamine HCl
LogP (Predicted) 1.2 2.5 0.8
Aqueous Solubility (mg/mL) 12.4 3.1 18.9
Metabolic Stability (t₁/₂, hrs) 4.7 6.2 5.1
Reactivity with Azides (Click Chemistry) High Moderate None

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